

Tin allotropes and their phase transitions

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An In-depth Technical Guide to the Allotropes of **Tin** and Their Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allotropic forms of **tin**, with a primary focus on the well-characterized α -**tin** and β -**tin**, and their phase transitions. The document details the thermodynamic properties, crystal structures, and experimental methodologies used to study these transformations.

Introduction to Tin Allotropes

Tin (Sn), a chemical element in group 14 of the periodic table, exhibits polymorphism, the ability to exist in more than one crystal structure. These different forms are known as allotropes. The most common and technologically significant allotropes are β -**tin** (white **tin**) and α -**tin** (gray **tin**).^{[1][2]} The transition between these two phases is of considerable interest due to its implications for the reliability of **tin**-based materials, particularly in electronics and historical artifacts. Other allotropes, such as γ -**tin** and σ -**tin**, have been reported to exist under conditions of high temperature and pressure.

Principal Allotropes of Tin: α -Tin and β -Tin

The two primary allotropes of **tin** at atmospheric pressure are α -**tin** and β -**tin**, which differ significantly in their physical and electronic properties.

β -Tin (White Tin)

β -tin is the stable allotrope at and above room temperature.[1] It is a silvery-white, malleable, and ductile metal, exhibiting typical metallic characteristics.

α -Tin (Gray Tin)

Below the transition temperature of 13.2 °C (286.35 K), the thermodynamically stable form of tin is α -tin.[1] This allotrope is a brittle, gray, powdery semiconductor with a diamond cubic crystal structure. The transformation from the metallic β -form to the semiconducting α -form is commonly known as "tin pest" or "tin disease" and is accompanied by a significant increase in volume.[3]

Quantitative Data on Tin Allotropes and Phase Transitions

The following tables summarize the key quantitative data for the primary allotropes of tin and their phase transition.

Table 1: Physical and Thermodynamic Properties of α -Tin and β -Tin

| Property | α -Tin (Gray Tin) | β -Tin (White Tin) |
|---|----------------------------|----------------------------|
| Crystal Structure | Diamond Cubic | Body-Centered Tetragonal |
| Density at 298.15 K | 5.77 g/cm ³ [4] | 7.31 g/cm ³ [4] |
| Molar Volume at 298.15 K | 20.57 cm ³ /mol | 16.24 cm ³ /mol |
| Electrical Properties | Semiconductor | Metal |
| Standard Enthalpy of Formation (ΔH_f°) at 298.15 K | -2.1 kJ/mol[4] | 0 kJ/mol[4] |
| Standard Molar Entropy (S°) at 298.15 K | 44.2 J/(mol·K)[4] | 51.6 J/(mol·K)[4] |
| Molar Heat Capacity (C_p) at 298.15 K | 25.8 J/(mol·K)[4] | 27.0 J/(mol·K)[4] |

Table 2: Phase Transition Data for the α -Tin \leftrightarrow β -Tin Transformation

| Parameter | Value |
|---|-----------------------|
| Transition Temperature (at 1 bar) | 13.2 °C (286.35 K)[1] |
| Enthalpy of Transformation ($\beta \rightarrow \alpha$) | -2.016 kJ/mol[5] |
| Entropy of Transformation ($\beta \rightarrow \alpha$) | -7.04 J/(mol·K)[5] |
| Volume Change ($\beta \rightarrow \alpha$) | ~27% increase[6] |

High-Pressure and High-Temperature Allotropes

At pressures and temperatures beyond ambient conditions, **tin** can exist in other allotropic forms. Static compression studies at room temperature have revealed a sequence of phase transitions from β -**tin** to a body-centered tetragonal (bct) phase, then to a body-centered cubic (bcc) phase, and finally to a hexagonal close-packed (hcp) phase at pressures above 160 GPa.[7] Dynamic compression experiments, however, have shown the bcc phase to be stable up to 1.2 TPa.[7] The existence of γ -**tin** and σ -**tin** at high temperatures and pressures has also been reported, though data on these phases are less definitive.[2]

Experimental Protocols for Studying Tin Phase Transitions

The investigation of the allotropic transformations of **tin** employs several analytical techniques. The following sections provide an overview of the methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperature and enthalpy of the phase transformation.

Methodology:

- A small, weighed sample of high-purity **tin** is placed in an aluminum or graphite DSC pan. An empty, sealed pan is used as a reference.
- The sample and reference are placed in the DSC cell.
- The cell is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

- A temperature program is initiated. To study the $\beta \rightarrow \alpha$ transition, the sample is cooled from room temperature to a temperature well below the transition point (e.g., -50 °C) at a controlled rate (e.g., 5-10 °C/min).
- To study the $\alpha \rightarrow \beta$ transition, the sample is then heated through the transition temperature at a controlled rate.
- The heat flow to or from the sample relative to the reference is recorded as a function of temperature. An exothermic peak on cooling indicates the $\beta \rightarrow \alpha$ transition, while an endothermic peak on heating indicates the $\alpha \rightarrow \beta$ transition.
- The onset of the peak is used to determine the transition temperature, and the area under the peak is integrated to calculate the enthalpy of the transition.

X-ray Diffraction (XRD)

Objective: To identify the crystal structure of the **tin** allotropes and to follow the kinetics of the phase transformation.

Methodology:

- A powdered **tin** sample is mounted on a sample holder. For kinetic studies, the sample may be "seeded" with a small amount of α -**tin** to promote the transformation.[6]
- The sample is placed in a temperature-controlled XRD chamber.
- To study the $\beta \rightarrow \alpha$ transformation, the chamber is cooled to and held at a specific sub-transition temperature.
- X-ray diffraction patterns are collected at regular time intervals.
- The diffraction patterns are analyzed to identify the Bragg reflections corresponding to the β -**tin** (tetragonal) and α -**tin** (cubic) phases.
- The relative intensities of the diffraction peaks are used to determine the phase fractions as a function of time, allowing for the study of the transformation kinetics.[6]

Electrical Resistance Measurement

Objective: To monitor the progress of the $\beta \rightarrow \alpha$ transformation by detecting changes in electrical resistivity.

Methodology:

- A four-point probe setup is used to measure the electrical resistance of a **tin** sample. This configuration minimizes the influence of contact resistance.
- To initiate the transformation, the sample can be inoculated with a material having a similar crystal structure to α -**tin**, such as InSb or CdTe.[\[3\]](#)[\[8\]](#)
- The sample is placed in a cryostat or a freezer to maintain a constant low temperature.
- The electrical resistance is measured over time.
- The transformation from the metallic β -**tin** to the semiconducting α -**tin** results in a significant increase in electrical resistance, providing a sensitive method for tracking the progress of the **tin** pest phenomenon.[\[3\]](#)[\[8\]](#)

Mössbauer Spectroscopy

Objective: To probe the local chemical and structural environment of **tin** atoms and to quantify the relative amounts of different allotropes.

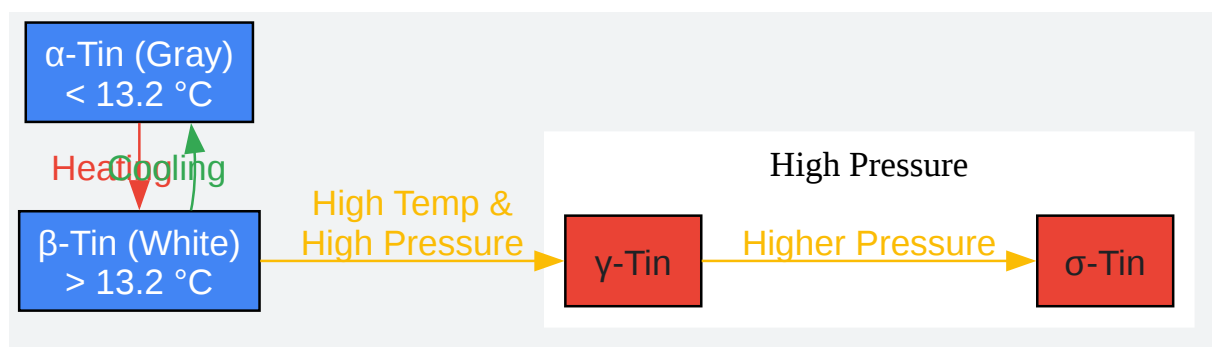
Methodology:

- A **tin**-containing sample is used as the absorber. The technique is specific to isotopes that exhibit the Mössbauer effect, such as ^{119}Sn .
- A radioactive source, typically containing the parent isotope that decays to ^{119}Sn (e.g., $^{119\text{m}}\text{Sn}$), is used to generate gamma rays.
- The source is moved with a range of velocities relative to the absorber to induce a Doppler shift in the energy of the gamma rays.

- A detector measures the transmission of gamma rays through the sample as a function of the source velocity.
- The resulting Mössbauer spectrum shows absorption peaks at specific velocities corresponding to the nuclear energy level transitions in the ^{119}Sn atoms.
- The parameters of the spectrum, such as the isomer shift and quadrupole splitting, are sensitive to the oxidation state and local symmetry of the **tin** atoms, allowing for the differentiation between α -**tin** and β -**tin**. The relative areas of the spectral components can be used for quantitative phase analysis.

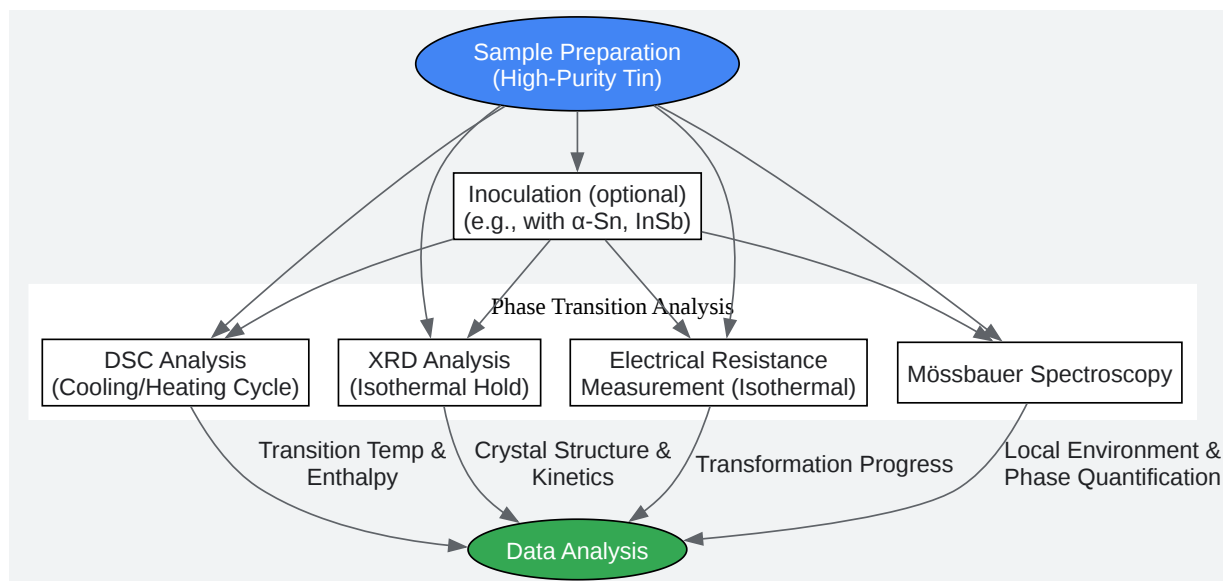
Visualizations

The following diagrams illustrate the relationships between **tin** allotropes and the experimental workflow for their study.



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Caption: Relationship between the main allotropes of **tin** as a function of temperature and pressure.



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Caption: Experimental workflow for the characterization of **tin** allotrope phase transitions.

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